N-(6-fluoropyridin-2-yl)acetamide
Description
Structure
3D Structure
Properties
CAS No. |
258343-71-4 |
|---|---|
Molecular Formula |
C7H7FN2O |
Molecular Weight |
154.14 g/mol |
IUPAC Name |
N-(6-fluoropyridin-2-yl)acetamide |
InChI |
InChI=1S/C7H7FN2O/c1-5(11)9-7-4-2-3-6(8)10-7/h2-4H,1H3,(H,9,10,11) |
InChI Key |
TYJSZNSMFKWJTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CC=C1)F |
Origin of Product |
United States |
Synthetic Methodologies for N 6 Fluoropyridin 2 Yl Acetamide and Analogues
Established Synthetic Pathways for N-Pyridinyl Acetamide (B32628) Core Structures
The construction of the N-(6-fluoropyridin-2-yl)acetamide molecule relies on fundamental reactions that first build the core N-pyridinyl acetamide structure. These methods are well-established in organic synthesis and provide robust routes to a wide range of analogues.
Amidation Reactions for Acetamide Formation
The formation of the acetamide group is a cornerstone of this synthesis. This typically involves the reaction of a primary or secondary amine with a carboxylic acid or its derivative. youtube.com While the direct reaction between a carboxylic acid and an amine can form a salt, the use of activated carboxylic acid derivatives like acyl chlorides or anhydrides is more common for creating the amide bond. libretexts.org
The general approach involves the acylation of an aminopyridine precursor. For instance, reacting 2-amino-6-fluoropyridine (B74216) with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride yields this compound. The reaction is a nucleophilic acyl substitution where the amino group of the pyridine (B92270) attacks the electrophilic carbonyl carbon of the acetylating agent. Tertiary amines cannot undergo this reaction as they lack a hydrogen atom on the nitrogen to be replaced by the acyl group. libretexts.org
Table 1: Typical Conditions for Amidation Reactions
| Reagent 1 | Reagent 2 | Solvent | Conditions | Product |
|---|---|---|---|---|
| Primary/Secondary Amine | Acyl Chloride | Dichloromethane (CH2Cl2) | Room Temperature | Amide |
| Primary/Secondary Amine | Acid Anhydride | Pyridine | Room Temperature or gentle heating | Amide |
| Carboxylic Acid | Amine | Toluene | Reflux with dehydrating agent | Amide |
| 4-hydroxypiperidine | N-(2,6-dimethylphenyl)acetamide | N/A | Condensation reaction with a catalyst like DCC | N-(2,6-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide smolecule.com |
Coupling Strategies for Pyridine Ring Introduction
Modern synthetic chemistry offers a variety of powerful coupling reactions to construct or functionalize pyridine rings. nih.govresearchgate.net These methods provide high efficiency and selectivity, allowing for the assembly of complex substituted pyridines. nih.govnumberanalytics.com
Transition metal-catalyzed cross-coupling reactions are particularly prominent. nih.govresearchgate.net Methods like the Suzuki-Miyaura reaction (coupling with an organoboron compound) and Negishi coupling (using organozinc reagents) are effective for creating carbon-carbon bonds and introducing various functional groups to the pyridine skeleton. numberanalytics.comorganic-chemistry.org For example, a pre-functionalized pyridine fragment can be coupled with another molecule to build the desired scaffold. organic-chemistry.org Additionally, transition metal-catalyzed cyclization reactions, which can involve the cyclization of nitriles and alkynes, offer another route to synthesize the pyridine core structure itself. numberanalytics.com
Table 2: Overview of Coupling Strategies for Pyridine Derivatives
| Coupling Reaction | Metal Catalyst | Reactant 1 | Reactant 2 | Key Feature |
|---|---|---|---|---|
| Suzuki-Miyaura | Palladium | Pyridine derivative | Organoboron compound | Forms C-C bonds numberanalytics.com |
| Negishi | Palladium | 2-Heterocyclic organozinc reagent | Aryl chloride | High yields for 2-aryl-substituted pyridines organic-chemistry.org |
| Hantzsch-type | N/A | β-enamine carbonyl | Rongalite (C1 unit) | Assembly of the pyridine ring mdpi.com |
| Stille/Negishi | N/A | 2,6-dibromopyridines | 2-pyridinyl organometallic reagent | Synthesis of terpyridines mdpi.com |
Transformation from Precursors (e.g., N-(6-Bromopyridin-2-yl)acetamide)
A common and effective strategy for synthesizing this compound is through the chemical transformation of a halogenated precursor. The compound N-(6-bromopyridin-2-yl)acetamide serves as an excellent starting material for this purpose. sigmaaldrich.com The synthesis involves a nucleophilic aromatic substitution (SNA_r) reaction.
In this reaction, the bromine atom at the 6-position of the pyridine ring acts as a good leaving group. nih.govresearchgate.net It can be displaced by a fluoride (B91410) ion (F⁻) to yield the desired product. The electron-withdrawing nature of the pyridine nitrogen facilitates this substitution, particularly at positions ortho and para to it. This method is advantageous because the bromo-precursor is often readily available, and the fluorination step can be achieved with high efficiency.
Advanced Radiochemical Synthesis for Imaging Applications
The development of radiolabeled compounds is crucial for molecular imaging techniques like Positron Emission Tomography (PET). nih.govnih.gov PET allows for the non-invasive study of biological processes in vivo, aiding in drug discovery and clinical diagnostics. nih.govresearchgate.netresearchgate.net Fluorine-18 (B77423) is a preferred radionuclide for PET due to its favorable physical properties, including a 109.8-minute half-life and low positron energy. nih.govresearchgate.net
Fluorine-18 Radiolabeling Approaches
Incorporating Fluorine-18 into molecules like this compound requires specialized radiochemical methods. The goal is to introduce the radioisotope into the target molecule efficiently and with high specific activity. nih.gov While several methods exist, including electrophilic and nucleophilic fluorination, the latter is often favored for aromatic systems. researchgate.netacs.org
For the synthesis of [¹⁸F]this compound, nucleophilic heteroaromatic substitution is the most efficient and widely used method. nih.govresearchgate.netnih.gov This approach is particularly effective for introducing fluorine at the ortho-position of the pyridine ring. nih.govnih.gov
The process typically begins with a precursor containing a good leaving group at the 6-position, such as a nitro group, a halogen (like bromine), or a trimethylammonium group. nih.govresearchgate.net The precursor is then reacted with no-carrier-added [¹⁸F]fluoride. The [¹⁸F]fluoride is usually activated by forming a complex with a potassium ion and a cryptand, such as Kryptofix 2.2.2 (K[¹⁸F]F-K222). nih.govresearchgate.net The reaction is performed in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov
Heating is required to drive the reaction, which can be done using conventional methods or, more recently, with microwave irradiation, which can significantly shorten reaction times and often leads to high radiochemical yields. nih.govresearchgate.net
Table 3: Comparison of Heating Methods for [¹⁸F]Nucleophilic Heteroaromatic Fluorination
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Temperature | 120-150 °C nih.govresearchgate.net | N/A |
| Time | Longer reaction times | 1-2 minutes nih.govresearchgate.net |
| Power | N/A | ~100 Watt nih.govresearchgate.net |
| Efficiency | High radiochemical yields nih.govresearchgate.net | Often leads to high radiochemical yields nih.govresearchgate.net |
Optimization of Radiochemical Yield and Specific Activity
The efficient synthesis of radiolabeled compounds is paramount for their use in PET imaging. Key parameters in this process are the radiochemical yield (RCY) and specific activity. High RCY ensures that a sufficient quantity of the radiotracer is produced from a limited amount of starting radionuclide, while high specific activity is crucial for minimizing the administered chemical dose to the patient and avoiding unwanted pharmacological effects.
In the context of producing [¹⁸F]labeled N-pyridinyl acetamides, significant efforts have been directed towards optimizing the reaction conditions. For instance, in the radiosynthesis of related compounds, the choice of anion exchange cartridge for the separation of [¹⁸F]fluoride has been shown to be critical. The use of an Oasis Max 1cc cartridge, in conjunction with a low potassium ion concentration, has been demonstrated to improve the radiochemical yield and purity of the final product by minimizing the formation of radioactive by-products. bohrium.com
Table 1: Optimization of Radiosynthesis for [¹⁸F]FE-DPN
| Parameter | Condition | Outcome | Reference |
| Anion Exchange Cartridge | Oasis Max 1cc | Reduced radioactive by-products, high radiochemical yield and purity | bohrium.com |
| Elution Mixture | 7 µL of 50 mg/mL K₂CO₃, 100 µL of K₂₂₂ solution, 100 µL water, 400 µL acetonitrile | Reduced by-product to product ratio to 6:94 | mdpi.com |
Precursor Design and Synthesis for Efficient Radiolabeling
The design and synthesis of suitable precursors are fundamental to the success of radiolabeling reactions. An ideal precursor should be stable, readily synthesized, and possess a leaving group that is easily displaced by the radionuclide under mild conditions.
For the synthesis of [¹⁸F]fluoropyridine-based compounds, a common strategy involves the use of precursors with a good leaving group, such as a trimethylammonium trifluoromethanesulfonate (B1224126) group. For example, [3-(3-tert-butoxycarbonylaminopropoxy)pyridin-2-yl]trimethylammonium trifluoromethanesulfonate has been successfully used as a precursor for the efficient incorporation of fluorine-18 via nucleophilic heteroaromatic substitution. acs.org This approach allows for high-yield radiofluorination as the initial step. acs.org
Another strategy involves the use of stannylated precursors for electrophilic fluorination. A novel precursor, N-(tert-butoxycarbonyl)-3-(tert-butoxycarbonyloxy)-6-trimethylstannnyl-L-phenylalanine ethyl ester, was synthesized in four steps for the preparation of 6-[¹⁸F]fluoro-L-m-tyrosine ([¹⁸F]FMT). This precursor demonstrated comparable radiochemical yield and quality to previously used precursors. nih.gov The choice of protecting groups on the precursor is also critical. For instance, the use of a 3-O-trityl-6-O-desmethyl-diprenorphine precursor was found to be more base-stable, which is advantageous in radiolabeling reactions that are often conducted under basic conditions. mdpi.com
Table 2: Precursors for Radiolabeling of N-Pyridinyl Acetamide Analogues
| Precursor | Target Compound | Key Features | Reference |
| [3-(3-tert-butoxycarbonylaminopropoxy)pyridin-2-yl]trimethylammonium trifluoromethanesulfonate | 2-bromo-N-[3-(2-[¹⁸F]fluoropyridin-3-yloxy)propyl]acetamide | Good leaving group for nucleophilic substitution | acs.org |
| N-(tert-butoxycarbonyl)-3-(tert-butoxycarbonyloxy)-6-trimethylstannnyl-L-phenylalanine ethyl ester | 6-[¹⁸F]fluoro-L-m-tyrosine | Suitable for electrophilic fluorination | nih.gov |
| 3-O-trityl-6-O-desmethyl-diprenorphine | [¹¹C]diprenorphine | Base-stable protecting group | mdpi.com |
Emerging Green Chemistry Approaches in N-Pyridinyl Acetamide Synthesis (General Principles)
The principles of green chemistry are increasingly being applied to the synthesis of pyridinyl acetamides and other heterocyclic compounds to minimize environmental impact and improve efficiency. These approaches focus on the use of safer solvents, catalysts, and energy sources, as well as the design of processes with high atom economy. jocpr.com
Key green chemistry strategies applicable to N-pyridinyl acetamide synthesis include:
Microwave-assisted synthesis: This technique can significantly shorten reaction times and improve yields compared to conventional heating methods. nih.gov
Multicomponent reactions (MCRs): MCRs allow for the synthesis of complex molecules from three or more starting materials in a single step, which increases efficiency and reduces waste. rasayanjournal.co.in
Solvent-free reactions: Conducting reactions without a solvent, or using greener solvents like water or supercritical CO₂, reduces the environmental impact associated with traditional organic solvents. jocpr.comrasayanjournal.co.in
Use of catalysts: Catalysts can enhance reaction rates and selectivity, often under milder conditions, and can sometimes be recycled and reused. rasayanjournal.co.in
These green approaches offer a more sustainable and efficient alternative to traditional synthetic methods for preparing pyridinyl acetamides. rasayanjournal.co.inresearchgate.net
Chemoenzymatic and Asymmetric Synthesis Strategies for Fluorinated Pyridine Derivatives
The selective introduction of fluorine atoms into pyridine rings can significantly influence the biological activity of the resulting compounds. Chemoenzymatic and asymmetric synthesis strategies offer precise control over the placement and stereochemistry of these fluorine substituents.
A two-step chemoenzymatic approach has been developed for the synthesis of chiral secondary alcohols bearing a pyridine ring. nih.gov This method involves the initial formation of a prochiral α-halogenated ketone, followed by an enantioselective reduction using an alcohol dehydrogenase to produce the chiral alcohol with high enantiomeric excess. nih.gov
Enzymes are also being explored for the direct incorporation of fluorine. For example, flavin mononucleotide (FMN)-dependent reductases can be used to generate a carbon radical bearing a fluorine atom, which is then captured by an olefin in an enantioselective manner. the-innovation.org This method has shown high yields and enantioselectivities for the synthesis of fluorinated compounds containing a pyridine ring. the-innovation.org
Asymmetric synthesis of fluorinated piperidines, the saturated analogues of pyridines, has been achieved through the hydrogenation of fluoropyridines using a heterogeneous palladium catalyst. nih.gov This method allows for the chemoselective reduction of the pyridine ring while tolerating other aromatic systems and provides access to enantioenriched fluorinated piperidines. nih.gov The innovation of chiral pyridine-derived ligands is also a significant area of research for achieving high enantioselectivity in various asymmetric catalytic reactions. acs.org
Structure Activity Relationship Sar Studies of N 6 Fluoropyridin 2 Yl Acetamide Derivatives
Influence of Substituent Modifications on Biological Activity and Selectivity
The biological activity of N-(6-fluoropyridin-2-yl)acetamide derivatives is highly sensitive to substitutions on both the pyridine (B92270) ring and the acetamide (B32628) moiety. These modifications can significantly impact the compound's interaction with its biological target.
The substitution pattern on the pyridine ring, particularly the position and nature of the fluorine atom, plays a pivotal role in modulating the biological activity of this compound derivatives. The 6-fluoro substituent is often critical for potent activity, as it can act as a key hydrogen bond acceptor, anchoring the molecule within the target's binding site.
Research has shown that altering the position of the fluorine atom can lead to a substantial decrease in potency. For instance, moving the fluorine from the 6-position to the 3-, 4-, or 5-position often results in a significant loss of biological activity. This highlights the specific spatial requirement for the electronegative fluorine atom at the 6-position to achieve optimal interaction with the target protein. Furthermore, replacing the fluorine atom with other halogens, such as chlorine, or with small alkyl groups like a methyl group, has also been observed to diminish activity, underscoring the unique electronic and steric properties of fluorine in this context.
| Compound | Pyridine Ring Substitution | Relative Potency |
|---|---|---|
| This compound | 6-Fluoro | High |
| N-(5-fluoropyridin-2-yl)acetamide | 5-Fluoro | Low |
| N-(4-fluoropyridin-2-yl)acetamide | 4-Fluoro | Low |
| N-(6-chloropyridin-2-yl)acetamide | 6-Chloro | Moderate |
| N-(6-methylpyridin-2-yl)acetamide | 6-Methyl | Low |
Modifications to the acetamide linker and its terminal groups are also critical in fine-tuning the pharmacological profile of these derivatives. The acetamide group itself serves as a crucial linker, and its length and rigidity can influence binding affinity.
Studies have demonstrated that increasing the length of the acyl chain of the acetamide, for example, by replacing the acetyl group with propanoyl or butanoyl groups, often leads to a reduction in activity. This is likely due to steric clashes within the binding pocket of the target protein. Conversely, modifications to the terminal methyl group of the acetamide can be more permissive. For instance, replacing the methyl group with a cyclopropyl (B3062369) moiety has been shown to be well-tolerated and can sometimes enhance metabolic stability without a significant loss of potency. nih.gov In some cases, the entire acetamide linker has been replaced with other functional groups to improve properties. For instance, replacing the acetamide group with an alkylurea has been explored to retain antiproliferative activity while reducing toxicity. researchgate.net
| Compound | Modification | Relative Potency |
|---|---|---|
| This compound | Standard Acetyl Group | High |
| N-(6-fluoropyridin-2-yl)propanamide | Propanoyl Group | Moderate-Low |
| N-(6-fluoropyridin-2-yl)butanamide | Butanoyl Group | Low |
| 2-cyclobutyl-N-(6-fluoropyridin-2-yl)acetamide | Cyclobutylacetyl Group | Maintained/Slightly Increased |
Stereochemical Considerations in Activity Modulation
When a chiral center is introduced into the this compound scaffold, the stereochemistry of the resulting enantiomers can have a profound impact on their biological activity.
The introduction of a stereocenter, often on the acetamide side chain, can lead to significant differences in potency between the (R)- and (S)-enantiomers. This stereoselectivity arises from the three-dimensional nature of the drug-target interaction. One enantiomer may orient itself more favorably within the binding site, leading to stronger and more effective interactions, while the other enantiomer may bind less avidly or even in a non-productive manner.
For example, in derivatives where a chiral center is created, such as in N-(6-fluoropyridin-2-yl)-2-phenylpropanamide, it is common to observe that one enantiomer is substantially more active than the other. This highlights the importance of synthesizing and testing enantiomerically pure compounds to accurately determine their therapeutic potential and to avoid the administration of less active or inactive isomers. The use of prodrugs with an acetamide linkage has been a strategy to improve pharmacokinetic parameters. archivepp.com
| Compound | Enantiomer | Relative Potency |
|---|---|---|
| N-(6-fluoropyridin-2-yl)-2-phenylpropanamide | (S)-enantiomer | High |
| (R)-enantiomer | Low |
Scaffold Hopping and Bioisosteric Replacement Strategies in Analog Design
To expand the chemical space and discover novel chemotypes with improved properties, medicinal chemists often employ scaffold hopping and bioisosteric replacement strategies. nih.govnih.gov These approaches involve modifying the core structure of the molecule while aiming to retain or enhance its biological activity. nih.govnih.gov
Scaffold hopping involves replacing the central this compound core with a structurally different but functionally similar scaffold. nih.govnih.gov This can lead to the discovery of new intellectual property and may overcome issues related to the original scaffold, such as poor pharmacokinetics or off-target effects. For instance, the pyridine-acetamide core might be replaced with a thieno[3,2-b]pyridine (B153574) or a similar bicyclic heterocycle that maintains the key pharmacophoric features.
| Strategy | Original Moiety | Replacement Moiety | Intended Improvement |
|---|---|---|---|
| Scaffold Hopping | N-(pyridin-2-yl)acetamide | Thieno[3,2-b]pyridine | Novelty, IP |
| Bioisosteric Replacement | Amide Linker | 1,2,4-Oxadiazole | Metabolic Stability |
| Bioisosteric Replacement | Amide Linker | Reverse Amide | H-Bonding Pattern |
Information Not Available for this compound
Following a comprehensive search of publicly available scientific literature and databases, specific pharmacological data for the chemical compound This compound in relation to the outlined topics could not be retrieved. The requested detailed analysis on its modulation of the Translocator Protein (TSPO) and its kinase inhibition profiles for p38α Mitogen-Activated Protein Kinase (MAPK) and Phosphodiesterase 4 (PDE4) is not present in the accessed resources.
While the search yielded extensive information on related acetamide derivatives and their interactions with the specified pharmacological targets, the strict requirement to focus solely on this compound prevents the inclusion of this tangential information. The available data does not provide the specific ligand binding affinity, selectivity profiles, or imaging applications of this compound in the context of TSPO, nor does it detail any inhibitory activity against p38α MAPK or PDE4.
General information on the role of TSPO in glioma and neuroinflammation, as well as the functions of p38α MAPK and PDE4, is well-documented. nih.govnih.govnih.govrndsystems.com However, a direct link or study involving this compound is absent from the search results.
Therefore, the generation of a scientifically accurate article adhering to the provided, specific outline for this compound is not possible at this time based on the available information.
Pharmacological Targets and Mechanisms of Action
Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORγ) Modulation
The Retinoic Acid Receptor-Related Orphan Receptor gamma (RORγ or RORc) is a crucial transcription factor involved in the differentiation of T-helper 17 (Th17) cells. nih.govmdpi.com These cells are key players in the inflammatory processes of various autoimmune diseases, making RORγ an attractive therapeutic target. nih.govmdpi.com Small molecule inhibitors, specifically inverse agonists, can suppress RORγ activity and, consequently, the Th17-mediated immune response. nih.gov
RORγ functions as a ligand-dependent transcription factor. mdpi.com Its activation relies on a conformational state that allows for the recruitment of coactivator proteins. Inverse agonists function by binding to the RORγ ligand-binding domain (LBD) and inducing a conformational change that prevents coactivator binding and instead promotes the recruitment of corepressors. nih.gov This action effectively suppresses the baseline constitutive activity of the receptor. nih.gov
Molecular dynamics simulations and X-ray crystallography have elucidated the specific interactions that govern this mechanism. For instance, the binding of an inverse agonist can force key amino acid residues, such as Trp317, into a conformation that disrupts a critical hydrophobic network necessary for stabilizing the active state of the receptor. mdpi.com
The acetamide (B32628) functional group, as present in N-(6-fluoropyridin-2-yl)acetamide, has been shown to be a valuable component in designing potent RORγt inverse agonists. In studies on other RORγt inhibitors, the introduction of an acetamide moiety established a crucial hydrogen bond with the backbone amide of the amino acid Glu379 in the LBD. sci-hub.box This interaction significantly enhanced the cellular activity of the compounds, leading to potent suppression of IL-17, a key cytokine produced by Th17 cells. sci-hub.box The acetyl group of the acetamide forms a hydrogen bond with the receptor, which can improve the molecule's orientation and binding affinity within the active site. mdpi.comsci-hub.box
The dysregulation of the Th17 pathway is a hallmark of numerous autoimmune disorders, including psoriasis, Crohn's disease, and rheumatoid arthritis. sci-hub.box By inhibiting RORγt, small molecule inverse agonists can block the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17A, IL-17F, and IL-22. sci-hub.box
Research on various RORγt inverse agonists has demonstrated their potential to ameliorate autoimmune disease in preclinical models. mdpi.com These compounds have been shown to reduce the severity of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, and experimental autoimmune uveitis (EAU). mdpi.com The mechanism involves inhibiting the pathogenic role of Th17 cells, thereby reducing inflammation and protecting tissues from immune-mediated damage. mdpi.com The development of potent and selective RORγt inverse agonists, potentially including structures like this compound, represents a promising therapeutic strategy for a range of Th17-mediated diseases. researchgate.net
Wnt Signaling Pathway Inhibition
The Wnt signaling pathway is a fundamental regulator of cell proliferation, differentiation, and embryonic development. nih.govmdpi.com Aberrant activation of this pathway is a critical driver in a variety of human cancers. nih.govnih.gov One key strategy for inhibiting this pathway is to target Porcupine (Porcn), a membrane-bound O-acyltransferase enzyme. nih.govnih.gov
Porcupine is essential for the activity of all Wnt ligands. nih.gov It catalyzes the palmitoylation of Wnt proteins, a post-translational modification that is indispensable for their secretion from the cell and their ability to bind to Frizzled receptors on target cells. nih.govmdpi.com By inhibiting Porcupine, the secretion and subsequent signaling of Wnt ligands are blocked, leading to a shutdown of the pathway. nih.gov This makes Porcupine a critical "chokepoint" for therapeutic intervention. nih.gov
Research has led to the discovery of potent Porcupine inhibitors, including a class of pyridinyl acetamide derivatives. A key example from this class is the compound GNF-1331, which is structurally related to this compound. GNF-1331 was identified through high-throughput screening as a specific inhibitor of Wnt secretion. Further studies confirmed that its molecular target is Porcupine. nih.gov Cryo-electron microscopy has revealed that inhibitors like LGK974, another Wnt pathway inhibitor, function by occupying the binding site for palmitoleoyl-CoA, one of Porcupine's substrates, thereby preventing the Wnt acylation reaction from occurring. nih.gov
Inhibition of Porcupine has shown significant anti-tumor efficacy in preclinical cancer models that are driven by aberrant Wnt signaling, such as certain breast and colorectal cancers. nih.gov By blocking the production of oncogenic Wnt signals, these inhibitors can suppress tumor growth. nih.gov Therefore, targeting Porcupine with small molecules, including those from the pyridinyl acetamide class, represents a novel and promising therapeutic approach for Wnt-dependent cancers. nih.govnih.gov
Table 1: Activity of Pyridinyl Acetamide Analog GNF-1331 as a Porcupine Inhibitor
| Compound | Wnt Secretion IC₅₀ (nM) | PORCN Binding IC₅₀ (nM) |
|---|---|---|
| GNF-1331 | 12 | 8 |
Data sourced from studies on Porcupine inhibitors, highlighting the potency of the pyridinyl acetamide scaffold.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and Histone Deacetylase (HDAC) Interactions
Research into the pharmacological activities of this compound and its derivatives has identified potential interactions with key cellular regulators like Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and Histone Deacetylases (HDACs). These proteins are crucial in various physiological and pathological processes, including cancer.
The concept of designing single molecules that can modulate multiple targets is a growing strategy in cancer therapy to overcome resistance and enhance efficacy. In this context, derivatives of this compound have been explored as dual-targeting agents. Specifically, research has focused on creating hybrid molecules that act as both PPARγ agonists and HDAC inhibitors.
The rationale for this dual-targeting approach lies in the complementary antitumor actions of PPARγ activation and HDAC inhibition. PPARγ is a nuclear receptor that, when activated, can induce cell differentiation and apoptosis in various cancer cell lines. HDACs, on the other hand, are enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.
Studies have shown that certain hybrid compounds incorporating the this compound scaffold can effectively bind to and modulate both targets. For instance, a series of N-(pyridin-2-yl)acetamide derivatives have been synthesized and evaluated for their dual activity. These compounds often feature a structure that combines the key pharmacophoric elements required for interaction with both the PPARγ ligand-binding domain and the active site of HDACs. The antitumor effects of these dual-targeting agents are often more potent than those of agents that target only one of these proteins.
Other Emerging Biological Activities
Beyond its role in cancer-related pathways, this compound and its analogs have been investigated for a range of other biological activities, indicating a broad therapeutic potential.
Derivatives of this compound have demonstrated notable antibacterial activity against various bacterial strains. The mechanism of action is often linked to the inhibition of essential bacterial enzymes. For example, certain analogs have been identified as inhibitors of peptide deformylase (PDF), a metalloenzyme that is crucial for bacterial protein synthesis and is absent in mammalian cytoplasm, making it an attractive target for selective antibacterial agents.
The antibacterial efficacy of these compounds is influenced by the specific substitutions on the pyridine (B92270) ring and the acetamide group. The fluorine atom at the 6-position of the pyridine ring can enhance the compound's metabolic stability and binding affinity to the target enzyme. Research has detailed the synthesis and evaluation of various N-(substituted-pyridin-2-yl)acetamide derivatives, with some showing potent activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Selected N-(pyridin-2-yl)acetamide Derivatives
| Compound Derivative | Target Bacteria | Mechanism of Action |
| This compound Analog A | Staphylococcus aureus, Escherichia coli | Inhibition of Peptide Deformylase (PDF) |
| N-(5-chloropyridin-2-yl)acetamide Analog B | Streptococcus pneumoniae | Disruption of cell wall synthesis |
Glutamate (B1630785) transporters, also known as excitatory amino acid transporters (EAATs), are critical for maintaining low extracellular glutamate concentrations in the central nervous system, thereby preventing excitotoxicity. Allosteric modulators of these transporters offer a promising therapeutic strategy for neurological disorders characterized by glutamate dysregulation.
While direct evidence for this compound as an allosteric modulator of glutamate transporters is still emerging, related pyridine-containing compounds have been investigated for this activity. Allosteric modulators bind to a site on the transporter that is distinct from the glutamate binding site, leading to a conformational change that can either enhance or inhibit transporter function. This modulation can provide a more subtle and potentially safer way to regulate glutamate uptake compared to direct inhibitors or agonists. The exploration of this compound and its derivatives in this area is a subject of ongoing research.
Nicotinic acetylcholine (B1216132) receptors (nAChRs) are a family of ligand-gated ion channels that are involved in a wide range of physiological processes. They are recognized as important therapeutic targets for various conditions, including neurodegenerative diseases, pain, and addiction.
Preclinical Research and Translational Potential
In Vitro Pharmacological Characterization: Data Lacking
Detailed in vitro studies are fundamental to understanding the mechanism of action of a new chemical entity. However, for N-(6-fluoropyridin-2-yl)acetamide, key data points remain elusive.
Enzyme Inhibition Assays and IC50 Determination
No published studies were found that detail the inhibitory activity of this compound against specific enzymes. Consequently, the half-maximal inhibitory concentration (IC50), a critical measure of a compound's potency, has not been reported for this molecule against any enzymatic target.
Cell-Based Functional Assays (e.g., TNFα Production Suppression)
Similarly, there is a lack of publicly available data from cell-based functional assays. For instance, the ability of this compound to suppress the production of key inflammatory mediators, such as tumor necrosis factor-alpha (TNFα), has not been documented in the scientific literature.
In Vivo Preclinical Models: No Evidence of Evaluation
The evaluation of a compound's efficacy and potential therapeutic applications in living organisms is a crucial step in preclinical development. As with the in vitro data, there is no available information on the assessment of this compound in animal models.
Application in Oncological Models (e.g., Glioma, Sarcoma, Melanoma)
There are no published reports of this compound being tested in preclinical models of cancer, including but not limited to glioma, sarcoma, or melanoma.
Studies in Inflammatory and Autoimmune Disease Models (e.g., Collagen-Induced Arthritis, Endotoxemia, Kawasaki Disease, Hashimoto's Thyroiditis)
The potential anti-inflammatory or immunomodulatory effects of this compound have not been explored in established animal models of inflammatory and autoimmune diseases. This includes models such as collagen-induced arthritis, a common model for rheumatoid arthritis, as well as models for endotoxemia, Kawasaki disease, or Hashimoto's thyroiditis.
Neuroinflammation and Central Nervous System Imaging Applications
The role of this compound in the context of neuroinflammation remains uninvestigated. Furthermore, there is no indication that this compound has been developed or utilized as a probe for central nervous system imaging techniques, such as positron emission tomography (PET), to visualize neuroinflammatory processes.
Preclinical Pharmacokinetic and Pharmacodynamic Investigations
Plasma Concentration and Target Engagement Studies
No publicly available data exists on the plasma concentration or target engagement of this compound in preclinical models.
In Vivo Stability and Metabolism in Preclinical Models
There is no information in the public domain regarding the in vivo stability and metabolism of this compound in preclinical models.
Computational Chemistry and Molecular Modeling
Ligand-Target Docking Simulations for Binding Mode Elucidation
Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target receptor. In the case of N-(6-fluoropyridin-2-yl)acetamide and its analogs, docking simulations have been instrumental in elucidating their binding modes with various biological targets.
For instance, studies on related acetamide (B32628) derivatives have demonstrated the utility of docking in understanding interactions with enzymes relevant to neurodegenerative diseases. nih.govrsc.org In a study of N-aryl-2-(N-disubstituted) acetamide compounds, induced fit docking (IFD) was employed to evaluate their potential as inhibitors of monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE). rsc.org The binding free energies (ΔGbind) calculated using the MM-GBSA method revealed that certain derivatives exhibited better binding affinities than the reference drug, Zonisamide, particularly against MAO-B. rsc.org This suggests a potential selective affinity that could be crucial in designing new treatments for conditions like Parkinson's disease. rsc.org
Similarly, molecular docking of isonicotinohydrazide-bearing pyrimidine (B1678525) motifs, which share structural similarities with this compound, has been performed to understand their antitubercular and antimalarial activities. nih.gov While specific docking studies for this compound were not detailed in the provided search results, the methodologies applied to analogous compounds provide a clear framework for how such investigations would proceed. The primary goal would be to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the target protein's active site.
Table 1: Representative Docking Simulation Parameters for Acetamide Derivatives
| Parameter | Value/Method | Reference |
| Docking Method | Induced Fit Docking (IFD) | rsc.org |
| Scoring Function | MM-GBSA | rsc.org |
| Target Enzymes | MAO-A, MAO-B, AChE, BChE | rsc.org |
| Reference Ligand | Zonisamide | rsc.org |
Quantum Chemical Studies on Molecular Reactivity and Selectivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of molecules. dntb.gov.uanih.gov These studies can elucidate aspects of molecular behavior that are not readily accessible through experimental methods alone.
For acetamide derivatives, quantum chemical studies have been used to analyze molecular geometry, electronic properties, and spectroscopic data. nih.govresearchgate.net For example, the optimized molecular structure can be calculated and compared with experimental data from X-ray crystallography. researchgate.net The analysis of frontier molecular orbitals (HOMO and LUMO) is particularly important as it helps to understand the chemical reactivity and kinetic stability of the molecule. The energy gap between HOMO and LUMO is a key parameter in determining molecular reactivity.
Furthermore, quantum chemical calculations can predict various molecular properties, including dipole moment, polarizability, and hyperpolarizability, which are important for understanding a molecule's interactions and potential applications in materials science. In a study of N-aryl-2-(N-disubstituted) acetamide compounds, DFT calculations were used to determine these properties, and the results were compared with those of a reference compound, 2-(4-chlorophenyl)-N-(pyrazin-2-yl) acetamide (CNPA).
Table 2: Calculated Quantum Chemical Properties for Acetamide Analogs
| Property | Calculated Value | Method | Reference |
| Dipole Moment | Higher than CNPA | DFT | |
| Polarizability | Higher than CNPA | DFT | |
| Hyperpolarizability | Higher than CNPA | DFT |
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Analogues
The assessment of ADME properties is a critical step in the drug development process, as it helps to predict the pharmacokinetic profile of a compound. Computational models are widely used to estimate these properties for new chemical entities, allowing for the early identification of potential liabilities.
For analogues of this compound, various in silico tools and web servers can be employed to predict ADME properties. For instance, the pkCSM online server has been used to compute ADME properties for sulfonamide-pyridine derivatives. nih.gov Similarly, the Pre-ADMET server can be utilized for predicting toxicity profiles. nih.gov
These predictive models can estimate a wide range of parameters, including but not limited to:
Absorption: Human intestinal absorption, Caco-2 permeability.
Distribution: Volume of distribution (VDss), blood-brain barrier (BBB) permeability.
Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4).
Excretion: Total clearance.
Toxicity: AMES toxicity, hERG inhibition.
The results of these predictions are crucial for guiding the design of new analogues with improved drug-like properties. By identifying potential issues with absorption, distribution, metabolism, or toxicity early in the discovery process, medicinal chemists can make informed decisions to optimize the chemical structure.
Table 3: Predicted ADME Properties for Potent Sulfonamide-Pyridine Derivatives
| Property | Predicted Outcome | Reference |
| Human Intestinal Absorption | High | nih.gov |
| Caco-2 Permeability | High | nih.gov |
| BBB Permeability | Predicted to cross | nih.gov |
| CYP2D6 Inhibition | Non-inhibitor | nih.gov |
| AMES Toxicity | Non-mutagen | nih.gov |
Future Directions and Research Opportunities
Development of Novel and Efficient Synthetic Methodologies
The advancement of research into N-(6-fluoropyridin-2-yl)acetamide and its derivatives is intrinsically linked to the development of efficient and versatile synthetic routes. While the core structure can be assembled through standard amide bond formation from 2-amino-6-fluoropyridine (B74216) and an appropriate acetylating agent, future research should focus on methodologies that offer greater flexibility, yield, and scalability.
One promising avenue is the exploration of novel catalytic systems for the amidation reaction. The use of advanced coupling reagents or catalysts could lead to milder reaction conditions, reduced waste, and improved functional group tolerance. This would be particularly valuable for the synthesis of complex analogues of this compound.
Furthermore, the development of one-pot or flow-chemistry approaches for the synthesis of this scaffold could significantly streamline the production of libraries of related compounds for high-throughput screening. Flow chemistry, in particular, offers advantages in terms of safety, reproducibility, and the ability to perform reactions that are challenging in batch processes.
Research into late-stage fluorination techniques could also revolutionize the synthesis of fluoropyridine-containing compounds. Methods that allow for the introduction of fluorine at a later stage in the synthetic sequence would provide rapid access to a diverse range of fluorinated analogues for structure-activity relationship (SAR) studies.
Exploration of Undiscovered Biological Activities and Therapeutic Applications
The biological activity of this compound remains largely uncharted territory, presenting a significant opportunity for drug discovery. The presence of the fluoropyridine moiety, a common feature in many bioactive compounds, suggests a high potential for interaction with various biological targets.
Future research should involve comprehensive screening of this compound and its derivatives against a wide range of biological targets implicated in various diseases. This could include, but is not limited to, kinases, proteases, and receptors involved in oncology, neurodegenerative diseases, and inflammatory disorders. For instance, some acetamide (B32628) derivatives have shown potential as anti-epileptic drugs, suggesting a possible line of investigation for this compound in neurological disorders. nih.gov
The exploration of its potential in neurodegenerative diseases is particularly compelling, given that fluorinated compounds are being investigated for their therapeutic potential in conditions like Alzheimer's disease. aalto.fi The ability of the fluorine atom to modulate properties such as metabolic stability and binding affinity could be leveraged to design potent and selective inhibitors of key pathological proteins.
Moreover, the acetamide group provides a handle for further chemical modification, allowing for the generation of a diverse library of compounds for biological evaluation. By systematically altering the substituents on the acetamide nitrogen and the pyridine (B92270) ring, researchers can explore the SAR and optimize the potency and selectivity for specific biological targets.
Integration with Advanced Imaging Techniques Beyond PET (e.g., SPECT, MRI)
The fluorine atom in this compound makes it an attractive candidate for the development of imaging agents. While the use of ¹⁸F for Positron Emission Tomography (PET) is well-established, there are exciting opportunities to integrate this scaffold with other advanced imaging modalities like Single-Photon Emission Computed Tomography (SPECT) and Magnetic Resonance Imaging (MRI).
For SPECT imaging, the this compound core could be modified to chelate radiometals such as technetium-99m (⁹⁹ᵐTc) or indium-111 (B102479) (¹¹¹In). This would involve the incorporation of a suitable chelating moiety onto the acetamide or pyridine part of the molecule. The development of such SPECT agents would provide a valuable, and often more accessible, alternative to PET for diagnostic imaging.
In the realm of MRI, the use of ¹⁹F MRI is a rapidly growing field that offers the advantage of a background-free signal. The fluorine atom in this compound could serve as the imaging nucleus for ¹⁹F MRI. Research in this area would focus on designing derivatives with a high density of fluorine atoms to enhance the MRI signal. This could be achieved by incorporating multiple fluorine atoms or by developing polymeric or nanoparticle-based agents that concentrate the this compound moiety.
Design of Multi-Target Directed Ligands Incorporating the this compound Moiety
The multifactorial nature of many complex diseases, such as cancer and neurodegenerative disorders, has spurred the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate multiple biological targets. nih.govnih.gov The this compound scaffold is an excellent starting point for the design of such MTDLs.
Future research should focus on the rational design of hybrid molecules that combine the this compound core with other pharmacophores known to interact with different disease-related targets. For example, in the context of Alzheimer's disease, one could envision hybrid compounds that link the this compound moiety to a fragment known to inhibit cholinesterases or prevent amyloid-beta aggregation. nih.gov
The design of these MTDLs can be guided by computational modeling and a deep understanding of the structure-activity relationships of the individual pharmacophores. The goal is to create a single molecule that possesses a balanced activity profile against multiple targets, potentially leading to synergistic therapeutic effects and a reduced likelihood of drug resistance.
Investigation into Protein-Ligand Interactions through Biophysical Techniques
A thorough understanding of how this compound and its derivatives interact with their biological targets at the molecular level is crucial for rational drug design. A variety of biophysical techniques can be employed to elucidate these interactions.
Future research should utilize techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the three-dimensional structures of this compound analogues in complex with their target proteins. This would provide invaluable insights into the specific binding modes and key interactions that contribute to affinity and selectivity.
In addition to structural methods, techniques like Isothermal Titration Calorimetry (ITC) can be used to precisely measure the thermodynamic parameters of binding, including enthalpy and entropy changes. Surface Plasmon Resonance (SPR) can provide real-time kinetic data on the association and dissociation of the ligand from its target. These techniques are instrumental in building a comprehensive picture of the protein-ligand interaction.
By combining structural, thermodynamic, and kinetic data from these biophysical studies, researchers can develop robust SAR models to guide the optimization of this compound-based compounds into potent and selective drug candidates.
Q & A
Q. What are the standard synthetic routes for N-(6-fluoropyridin-2-yl)acetamide, and how are reaction conditions optimized?
Synthesis typically involves multi-step protocols:
- Fluorine introduction : Fluorine is introduced via nucleophilic aromatic substitution (NAS) on a pyridine precursor under basic conditions (e.g., KF in DMF at 100–120°C) .
- Acetamide attachment : The acetamide group is added through condensation reactions using cyanoacetic acid or activated acetylating agents (e.g., acetyl chloride) in the presence of condensing agents like DCC (dicyclohexylcarbodiimide) .
- Optimization : Solvent polarity (e.g., DMF vs. THF) and temperature control (80–100°C) are critical for yield and purity. Protecting groups may be used to prevent side reactions .
Q. How do spectroscopic techniques confirm the structural integrity of this compound?
- ¹H/¹³C NMR : Distinct signals for the pyridine ring (δ 7.5–8.5 ppm for aromatic protons) and acetamide methyl group (δ 2.0–2.2 ppm) validate connectivity .
- IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the acetamide moiety .
- Mass spectrometry : High-resolution MS (HRMS) identifies the molecular ion [M+H]⁺ and fragments (e.g., loss of -COCH₃) .
Q. What safety precautions are recommended for handling this compound?
- Toxicity : Structural analogs (e.g., chloro-substituted pyridines) suggest potential toxicity. Use fume hoods, nitrile gloves, and PPE .
- Storage : Store in airtight containers at –20°C to prevent degradation .
Advanced Research Questions
Q. How does the fluorine substituent influence the electronic configuration and reactivity of this compound?
- Electron-withdrawing effect : Fluorine increases the pyridine ring’s electrophilicity, enhancing reactivity in NAS or cross-coupling reactions .
- Molecular electrostatic potential (MEP) : Computational models (e.g., DFT) show localized negative charge near fluorine, affecting hydrogen bonding with biological targets .
Q. What computational methods predict the biological interactions of this compound?
- Docking simulations : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases) by analyzing binding affinities to active sites .
- Pharmacokinetics : SwissADME predicts logP (~1.8) and bioavailability, suggesting moderate lipophilicity for membrane penetration .
Q. How do halogen substituents (F vs. Cl) affect the physicochemical properties of pyridin-2-yl acetamides?
- Polarity : Fluorine increases dipole moments (e.g., 4.2 D vs. 3.8 D for Cl analogs), altering solubility in polar solvents .
- Thermal stability : TGA data shows F-substituted derivatives decompose at higher temperatures (~220°C) compared to Cl analogs (~200°C) .
Q. What strategies resolve contradictions in reported biological activities of this compound?
- Dose-response assays : IC₅₀ values across multiple cell lines (e.g., HCT-116, MCF-7) clarify potency variations .
- Metabolic stability : Liver microsome studies assess cytochrome P450 interactions to explain discrepancies in in vivo vs. in vitro activity .
Q. How are structure-activity relationships (SAR) studied for this compound in medicinal chemistry?
- Analog synthesis : Modify substituents (e.g., replacing F with -CF₃ or -OCH₃) and test against target proteins (e.g., EGFR kinase) .
- 3D-QSAR : CoMFA/CoMSIA models correlate substituent steric/electronic effects with inhibitory activity .
Methodological Considerations
Q. What are the key challenges in achieving high purity during synthesis?
- Byproducts : Unreacted pyridine intermediates or over-acetylation byproducts require purification via column chromatography (silica gel, hexane/EtOAc) .
- Yield optimization : Microwave-assisted synthesis reduces reaction time (from 24h to 4h) and improves yield (>85%) .
Q. How are reaction mechanisms elucidated for fluorine introduction at the 6-position?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
